molecular formula C14H21N5 B4507472 N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4507472
M. Wt: 259.35 g/mol
InChI Key: OHEDCBZHIXXGPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.

Preparation Methods

The synthesis of N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by cyclization to form the triazole ring . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, which plays a role in cell survival and proliferation . By inhibiting this kinase, the compound can induce apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

N-cyclohexyl-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other similar compounds such as triazolo[4,3-a]quinoxaline and triazolo[4,3-a]pyrazine derivatives. These compounds share a similar triazole ring structure but differ in their substituents and biological activities. For example, triazolo[4,3-a]quinoxaline derivatives have been studied for their antiviral and antimicrobial activities , while triazolo[4,3-a]pyrazine derivatives are known for their antibacterial and antidiabetic properties . The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-10(2)14-17-16-13-9-8-12(18-19(13)14)15-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEDCBZHIXXGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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